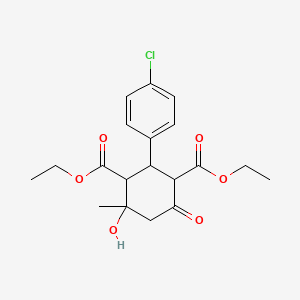

Diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Description

Diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate (CAS: 294194-13-1) is a functionally substituted cyclohexanone derivative with a molecular formula of C₁₉H₂₃ClO₆ and a molecular weight of 382.84 g/mol . It is a white crystalline solid soluble in methanol and stored at 2–8°C . Its structure features a 4-chlorophenyl substituent, a hydroxyl group, and two ethyl ester moieties, which contribute to its bioactivity and physicochemical properties.

Properties

IUPAC Name |

diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClO6/c1-4-25-17(22)15-13(21)10-19(3,24)16(18(23)26-5-2)14(15)11-6-8-12(20)9-7-11/h6-9,14-16,24H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYBQIIVGREIAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401129338 | |

| Record name | 1,3-Diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401129338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294194-13-1 | |

| Record name | 1,3-Diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294194-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401129338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, a complex organic compound, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antifungal properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H23ClO6, with a molecular weight of approximately 382.84 g/mol. The compound features a cyclohexanone ring substituted with a 4-chlorophenyl group, hydroxyl groups, and diethyl ester functionalities. This unique structure contributes to its biological properties and potential applications in pharmaceuticals.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C19H23ClO6 |

| Molecular Weight | 382.84 g/mol |

| CAS Number | 294194-13-1 |

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity against various pathogens. Notably, it has shown efficacy against Aspergillus niger, a common fungal pathogen. The mechanism of action appears to involve interaction with fungal cell membranes and inhibition of key metabolic pathways essential for fungal survival.

Cytotoxic Effects

In addition to its antifungal properties, the compound demonstrates cytotoxic effects on specific cell lines. For instance, studies have reported its impact on monkey kidney VERO C1008 cells, suggesting potential applications in cancer research. The cytotoxicity profile indicates that further investigations are necessary to determine the therapeutic window and safety of this compound.

While the precise mechanism remains to be fully elucidated, preliminary studies suggest that this compound may disrupt cellular processes in both fungal cells and cancerous cells. It is hypothesized that the compound interferes with membrane integrity and metabolic functions critical for cell viability.

Study on Antifungal Activity

A recent study evaluated the antifungal efficacy of this compound against several fungal strains. The results indicated a significant reduction in fungal growth at concentrations as low as 50 µg/mL. The study concluded that this compound could serve as a promising candidate for developing antifungal therapies.

Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, researchers treated VERO C1008 cells with varying concentrations of the compound. The IC50 value was determined to be approximately 15 µM, indicating moderate cytotoxicity. Further analysis is required to explore the selectivity of this compound towards cancerous versus normal cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Derivatives

Diethyl 2-(4-Methylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

- Structure : The 4-chlorophenyl group is replaced with a 4-methylphenyl substituent.

- Molecular Formula : C₂₀H₂₆O₆ (MW ≈ 370.42 g/mol) .

- However, crystallographic studies indicate similar hydrogen-bonding patterns due to the conserved hydroxyl and ketone groups .

- Activity: No explicit antimicrobial data is provided, but the reduced electronegativity of the methyl group may weaken target binding compared to the chloro analog.

Diethyl 2-(4-tert-Butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

- Structure : Features a bulky 4-tert-butylphenyl group.

- Molecular Formula : C₂₃H₃₂O₆ (MW = 404.5 g/mol) .

- Properties : The tert-butyl group introduces steric hindrance, which may reduce solubility and hinder interactions with microbial targets.

- Activity : Steric effects could compromise antimicrobial efficacy despite increased lipophilicity.

Diethyl 2-([1,1'-Biphenyl]-4-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate (3g)

Halogen-Substituted Analogs

Diethyl 2-(4-Bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

- Structure : Chlorine is replaced with bromine .

- Properties : Bromine’s larger atomic radius and polarizability may alter electronic effects and binding kinetics.

- Activity: Not directly tested, but bromine’s stronger electron-withdrawing nature could enhance reactivity compared to chlorine .

Ester Variants

Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (7)

- Structure : A 1,3-dioxolane ring replaces the cyclohexane core, with methyl esters instead of ethyl.

- Activity: Exhibits MIC values of 4.8–5000 µg/mL against bacterial and fungal strains, with Gram-negative P. aeruginosa showing higher sensitivity .

- Comparison : The cyclohexane backbone in the target compound may offer better conformational stability for target binding compared to the dioxolane system.

Structural and Functional Analysis

Hydrogen Bonding and Crystallography

The target compound and its analogs form intramolecular hydrogen bonds between the hydroxyl and ketone groups, stabilizing their conformations . Crystallographic data for the 4-methylphenyl analog reveals a puckered cyclohexane ring with a chair conformation, similar to the chloro derivative .

Antimicrobial Activity

- Gram-Negative Bacteria: The target compound shows notable activity against Acinetobacter baumannii (BDU-32) at 0.3% concentration via agar well diffusion assays .

- Gram-Positive Bacteria and Fungi : Lower sensitivity observed, possibly due to differences in cell wall composition .

- Comparison to Dioxolane Analogs : The target compound’s cyclohexane core may offer broader-spectrum activity compared to dioxolane derivatives, which show variable MICs .

Q & A

Q. What experimental protocols are recommended for assessing the antimicrobial activity of this compound?

The standard agar well diffusion assay is widely used to evaluate antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. Test concentrations of 0.3%, 0.1%, and 0.05% (dissolved in DMSO) are typical, with Gram-negative bacteria (e.g., Acinetobacter baumannii BDU-32) showing higher sensitivity than Gram-positive strains or yeasts like Candida pseudotropicalis BDU MA88 . Negative controls with DMSO alone are essential to confirm solvent inertness.

Q. How is the cyclohexanone ring conformation characterized in crystallographic studies?

X-ray diffraction reveals that the cyclohexanone ring adopts a chair conformation. The dihedral angle between the 4-chlorophenyl substituent and the cyclohexanone plane is ~89.7°, indicating near-perpendicular orientation. Hydrogen bonding (e.g., O–H⋯O interactions) stabilizes the crystal lattice, forming centrosymmetric dimers .

Q. What analytical techniques are critical for structural validation?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms functional groups and substituent positions, while mass spectrometry (HRMS/ESI) verifies molecular mass. X-ray crystallography provides definitive bond lengths, angles, and stereochemistry. For example, C=O bond lengths in the cyclohexanone ring are typically ~1.21 Å, consistent with ketone groups .

Q. How is the compound synthesized, and what are key reaction conditions?

While specific synthetic routes are not detailed in the evidence, analogous cyclohexanone derivatives are synthesized via multi-step reactions involving cyclocondensation, esterification, and functional group substitution. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like Amberlyst A21) must be optimized to avoid side products and ensure high purity .

Advanced Research Questions

Q. How can contradictions in antimicrobial activity data against Gram-positive vs. Gram-negative bacteria be resolved?

Discrepancies arise from structural variations in bacterial cell walls. Gram-negative bacteria have lipopolysaccharide-rich outer membranes, which may enhance permeability to hydrophobic compounds like cyclohexanone derivatives. Advanced studies should combine agar diffusion with broth microdilution assays to determine minimum inhibitory concentrations (MICs) and assess membrane disruption mechanisms (e.g., via electron microscopy or fluorescent probes) .

Q. What challenges arise in refining the crystal structure of this compound using SHELX software?

SHELXL refinement requires high-resolution data to resolve disorder in flexible groups (e.g., ethyl ester chains). For example, the 4-methyl and 4-hydroxy groups may exhibit rotational disorder, necessitating constraints or split-site modeling. Hydrogen atom positions are refined using riding models, but O–H⋯O interactions require manual validation to avoid overfitting .

Q. How do intermolecular hydrogen bonding networks influence solid-state properties?

Graph set analysis (e.g., Etter’s rules) reveals that O–H⋯O bonds form R₂²(8) motifs, creating dimeric units. These dimers stack via C–H⋯O interactions along the crystallographic a-axis, influencing melting points and solubility. Computational tools like CrystalExplorer can quantify interaction energies (~25–30 kJ/mol per hydrogen bond) .

Q. What computational methods predict the compound’s reactivity and pharmacokinetic properties?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. ADMET models (e.g., SwissADME) estimate logP (~2.8) and bioavailability, suggesting moderate membrane permeability but potential hepatic metabolism due to ester groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.